molecular formula C22H14N2OS B8376567 Methanone,(7-benzo[b]thien-2-yl-1h-indazol-5-yl)phenyl-

Methanone,(7-benzo[b]thien-2-yl-1h-indazol-5-yl)phenyl-

Cat. No. B8376567
M. Wt: 354.4 g/mol
InChI Key: KGPWAVIDARNHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanone,(7-benzo[b]thien-2-yl-1h-indazol-5-yl)phenyl- is a useful research compound. Its molecular formula is C22H14N2OS and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methanone,(7-benzo[b]thien-2-yl-1h-indazol-5-yl)phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanone,(7-benzo[b]thien-2-yl-1h-indazol-5-yl)phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methanone,(7-benzo[b]thien-2-yl-1h-indazol-5-yl)phenyl-

Molecular Formula

C22H14N2OS

Molecular Weight

354.4 g/mol

IUPAC Name

[7-(1-benzothiophen-2-yl)-1H-indazol-5-yl]-phenylmethanone

InChI

InChI=1S/C22H14N2OS/c25-22(14-6-2-1-3-7-14)16-10-17-13-23-24-21(17)18(11-16)20-12-15-8-4-5-9-19(15)26-20/h1-13H,(H,23,24)

InChI Key

KGPWAVIDARNHML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C(=C2)C4=CC5=CC=CC=C5S4)NN=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-benzo[b]thiophen-2-yl-5-bromo-1H-indazole (Preparation #26, 0.25 g, 0.76 mol), tributylphenyltin (0.56 g, 1.52 mmol), triethylamine (0.23 g, 2.28 mmol) and trans-dichloro[bis(triphenylphosphine)]palladium (II) (0.08 g, 0.114 mmol) in N,N-dimethylformamide (4 mL) was purged with carbon monoxide then stirred under an atmosphere of carbon monoxide at about 90° C. in an oil bath for about 2 hours. The solvent was removed in vacuo and the residue was applied to a silica gel column then eluted with dichloromethane/methanol (95:5). The fractions that contained product were combined and triturated with heptane then the solids were collected by filtration and purified by preparative reverse phase HPLC to give (7-Benzo[b]thiophen-2-yl-1H-indazol-5-yl)-phenyl-methanone(23 mg, 8.5%); (DMSO-d6, 400 MHz) δ 13.85 (bs, 1H), 8.49 (bs, 1H), 8.27 (s, 1H), 8.18 (bs, 1H), 8.06 (m, 2H), 7.93 (m, 1H), 7.81 (m, 2H), 7.71 (m, 1H), 7.61 (m, 2H), 7.45 (m, 2H); RP-HPLC (Table 1, Method e) Rt 2.50 min; m/z: (M+H)+ 353.0.
Name
7-benzo[b]thiophen-2-yl-5-bromo-1H-indazole
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
[Compound]
Name
trans-dichloro[bis(triphenylphosphine)]palladium (II)
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.